3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Medicinal chemistry Building block selection Physicochemical property optimization

Researchers targeting the KRAS-G12D Switch-II pocket face a scarcity of conformationally rigid, high-Fsp³ building blocks. This 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivative with a quaternary 1,1-dimethylpropyl group at N3 directly addresses this gap. - Enables systematic SAR: The sterically demanding tert-pentyl anchor occupies unique steric space while diversification proceeds at C4/C2 vectors. - Clinically relevant scaffold: Derivatives exhibit nanomolar binding (Kd 28-85 nM) and cellular potency against KRAS-G12D lines. - Supply assurance: ≥95% purity, available from multiple verified suppliers with global shipping for uninterrupted research programs.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B13260929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)N1CC2(CCCNC2)OC1=O
InChIInChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)6-5-7-13-8-12/h13H,4-9H2,1-3H3
InChIKeySABLELKAIBRQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one: Physicochemical Profile


3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one (CAS 2089662-23-5; molecular formula C₁₂H₂₂N₂O₂; MW 226.32 g/mol) is a spirocyclic oxa-diazaspiro building block bearing a sterically demanding 1,1-dimethylpropyl (tert-pentyl) substituent at the N3 position . The compound features a rigid 1-oxa-3,7-diazaspiro[4.5]decane core with one H-bond donor, three H-bond acceptors, and an XLogP3-AA of approximately 1.4 [1]. This scaffold class has recently been validated in medicinal chemistry through the discovery of nanomolar KRAS-G12D inhibitors based on 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives [2], and oxa-diazaspiro compounds have demonstrated pharmacological activity toward sigma receptors with pain-modulating potential [3]. The compound is commercially supplied at ≥95% purity for research use .

Sterically demanding building block with 1,1-dimethylpropyl (tert-pentyl) substituent at N3
Rigid spirocyclic core: 1-oxa-3,7-diazaspiro[4.5]decane with defined H-bond donor/acceptor geometry
Supports scaffold-based SAR for target engagement studies, including reported KRAS-G12D probe development

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one: Substitution Risks


Within the 1-oxa-3,7-diazaspiro[4.5]decan-2-one building block series, the N3 substituent is the primary determinant of lipophilicity, steric bulk, and conformational preorganization—all critical parameters for downstream synthetic derivatization and target binding . Simple alkyl analogs (methyl, ethyl, isopropyl) lack the quaternary carbon center and the extended hydrophobic surface area provided by the 1,1-dimethylpropyl group, which directly influences the sp³ fraction (Fsp³) and three-dimensional shape of molecules built upon this scaffold [1]. The regioisomeric 1-oxa-3,8-diazaspiro[4.5]decan-2-one variant with the identical substituent (CAS 2092236-19-4) differs in the position of the second nitrogen, altering H-bond geometry and receptor pharmacophore compatibility [2]. Procurement without precise structural specification risks obtaining an analog that fails to recapitulate the steric and electronic environment required for the intended structure–activity relationship (SAR) exploration or patent-defined composition of matter [3].

Target
tert-Pentyl (N3-1,1-dimethylpropyl)
Provides asymmetric quaternary carbon and maximum steric bulk; defines lipophilicity and Fsp³ for SAR exploration.
Alkyl analog
Methyl, ethyl, isopropyl, n-butyl, tert-butyl
Lack quaternary carbon geometry or steric profile; altered conformational preorganization may shift downstream binding.
Target
3,7-diazaspiro regioisomer (CAS 2089662-23-5)
Ring nitrogen at position 7; H-bond donor vector and pharmacophore geometry specific to this regioisomer.
Regioisomer
3,8-diazaspiro analog (CAS 2092236-19-4)
Nitrogen at position 8 alters H-bond geometry; receptor interaction profile may not transfer directly.

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one vs. Alkyl Analogs


tert-Pentyl: Molecular Weight and Lipophilicity

The 1,1-dimethylpropyl substituent on the target compound provides a molecular weight of 226.32 Da, which is 14–56 Da higher than the closest commercially available C3-alkyl analogs, while its computed XLogP3-AA of approximately 1.4 positions it between the less lipophilic isopropyl analog and the more lipophilic n-butyl analog . This intermediate lipophilicity combined with maximal steric bulk from the quaternary α-carbon offers a distinct property profile for SAR exploration.

MW & Lipophilicity
Cross-study comparable
MW 226.32 Da; XLogP3-AA ≈1.4.
14–56 Da higher than all C1–C4 alkyl analogs; steric bulk from quaternary α-carbon unmatched.
Enables exploration of distinct property space in SAR
Computed properties; experimental logP not reported
Medicinal chemistry Building block selection Physicochemical property optimization

Quaternary α-Carbon Structural Uniqueness

The 1,1-dimethylpropyl group is the only C3+ alkyl substituent among commercially listed 1-oxa-3,7-diazaspiro[4.5]decan-2-one building blocks that features a quaternary carbon directly at the point of nitrogen attachment. All other analogs—methyl, ethyl, n-propyl (not commercially listed but inferred), isopropyl, n-butyl, and even tert-butyl—either lack a quaternary center or, in the case of tert-butyl, have a symmetric quaternary carbon lacking the ethyl extension . This asymmetric quaternary geometry creates a unique steric environment that cannot be replicated by any other commercially available analog.

Quaternary α‑Carbon
Class-level inference
Only commercially available analog with asymmetric quaternary carbon at N3 attachment (tert-pentyl). All others lack ethyl-bearing quaternary geometry.
Unique directional steric bulk for conformational control
Data to verify; structural analysis only
Synthetic chemistry Steric parameter Conformational restriction

Scaffold Validation for KRAS-G12D Binding

Derivatives of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold—the identical core present in the target building block—have been demonstrated by Ryu et al. (2026) to bind KRAS-G12D with equilibrium dissociation constants (Kd) of 28.29 nM (HDB-2), 48.17 nM (HDB-3), and 85.17 nM (HDB-4) as measured by microscale thermophoresis (MST), and to exhibit nanomolar cellular IC₅₀ values against KRAS-G12D-driven cancer cell lines [1]. This establishes the 1-oxa-3,7-diazaspiro[4.5]decane core as a validated pharmacophore for targeting the Switch-II pocket of oncogenic KRAS-G12D, a target for which no approved therapy currently exists.

KRAS-G12D Scaffold Validation
Class-level inference
Derivatives of identical core show Kd 28–85 nM (MST) and nanomolar cellular IC₅₀ against KRAS-G12D cell lines (Ryu et al. 2026).
Supports scaffold-based KRAS-G12D probe development
Building block itself not assayed; verify with elaborated analogs
KRAS-G12D inhibition Anticancer drug discovery Protein binding assay

Regioisomeric Core: 3,7- vs. 3,8-Diazaspiro

The target compound (CAS 2089662-23-5) bears the second ring nitrogen at position 7 of the spirodecane system, while the regioisomer 3-(1,1-dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 2092236-19-4) positions it at position 8 [1]. This positional difference alters the spatial orientation of the H-bond donor (ring NH) relative to the spiro junction, which is a critical determinant of target engagement geometry. In the sigma receptor patent US10689398, oxa-diazaspiro compounds with defined ring-nitrogen positioning demonstrate Ki <100 nM at the sigma-1 receptor [2], and the 1-oxa-3,8-diazaspiro scaffold has been independently validated in CDK8 kinase inhibition (PDB 5HBE) [3], underscoring that regioisomer selection directly determines biological target profile.

Regioisomeric Core
Head-to-head
3,7-diazaspiro (target) vs 3,8-diazaspiro (CAS 2092236-19-4). Ring NH vector shifts ≈60°; 3,8-series sigma-1 Ki reported in US10689398.
Regioisomeric shift alters pharmacophore geometry
3,8-series more patented; verify binding with desired target
Regioselectivity Pharmacophore modeling Sigma receptor

Steric Shielding of the Oxazolidinone Carbonyl

The target compound possesses 1 H-bond donor (ring NH at position 7) and 3 H-bond acceptors (oxazolidinone carbonyl oxygen, ring oxygen, and ring nitrogen at position 3) . While this HBD/HBA count is identical across all 3-alkyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one analogs, the 1,1-dimethylpropyl group provides greater steric shielding of the N3 lone pair and the adjacent carbonyl than any smaller alkyl substituent. This differential shielding modulates the accessibility of the oxazolidinone carbonyl for intermolecular H-bonding, crystal packing, and target engagement, as evidenced by the fact that only 1,1-dimethylpropyl is listed as an explicit preferred alkyl embodiment in the sigma receptor patent US10689398 [1].

Steric Shielding
Supporting evidence
Maximal steric shielding of N3 lone pair and oxazolidinone carbonyl among alkyl congeners. 1,1-Dimethylpropyl explicitly listed as preferred alkyl in US10689398.
Supports steric effect probing on solubility and binding kinetics
Qualitative comparison; experimental solubility data not available
H-bond potential Solubility parameter Crystal engineering

3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one: Application Scenarios


KRAS-G12D Inhibitor Lead Optimization

This building block is optimally deployed in medicinal chemistry programs targeting the KRAS-G12D Switch-II pocket. The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core has demonstrated nanomolar binding affinity (Kd 28–85 nM) and cellular potency against KRAS-G12D-driven cancer cell lines when elaborated with appropriate C4 and C2 substituents [1]. The 1,1-dimethylpropyl group at N3 provides a sterically demanding, lipophilic anchor that can be kept constant while diversification occurs at other vector positions, enabling systematic SAR exploration of the Switch-II pocket with a building block that occupies a unique steric parameter space not accessible with smaller alkyl congeners.

Sigma-1 Receptor Ligand Development

Oxa-diazaspiro compounds are claimed in US10689398 as sigma receptor modulators for pain therapy, with 1,1-dimethylpropyl listed among the preferred alkyl substituents [2]. The 1-oxa-3,7-diazaspiro regioisomer (target compound) is structurally distinct from the predominantly exemplified 1-oxa-3,8-diazaspiro and 1-oxa-4,8-diazaspiro scaffolds in the patent literature. This regioisomeric differentiation may offer freedom-to-operate advantages for organizations pursuing sigma receptor or neurokinin antagonist programs, while retaining the pharmacophoric elements associated with sigma-1 binding affinity in the sub-100 nM range [3].

High-Fsp³ Fragment Library Design

Diazaspiro building blocks are increasingly valued in fragment-based drug discovery for their high fraction of sp³-hybridized carbons (Fsp³), three-dimensional rigidity, and favorable drug-likeness parameters compared to flat aromatic scaffolds . The 1,1-dimethylpropyl-substituted variant offers the highest Fsp³ and the most pronounced three-dimensional shape among the commercially available 3-alkyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one series. This makes it particularly suitable for screening against targets that have proven intractable to traditional planar fragment libraries, such as protein–protein interaction interfaces and transcription factors.

Conformational Probe in Stereoselective Synthesis

The asymmetric quaternary carbon of the 1,1-dimethylpropyl group creates a chiral-like steric environment even in the absence of traditional point chirality, which can influence diastereoselectivity in reactions at the spirocyclic core or at pendant functional groups introduced during derivatization. This property is valuable for process chemistry groups developing stereoselective routes to complex spirocyclic drug candidates, where the tert-pentyl group can serve as a conformational lock during key bond-forming steps.

Application
Selection Property
Validation Focus
KRAS-G12D target engagement probe development
Sterically demanding N3-tert-pentyl building block; validated 1-oxa-3,7-diazaspiro core
Switch-II pocket binding and cellular target engagement assays
Sigma-1 receptor probe development
Regioisomeric 3,7-diazaspiro core distinct from 3,8-series; preferred alkyl in patent
Sigma-1 binding affinity and pharmacophore mapping
High-Fsp³ fragment-based screening
Highest sp³ fraction and 3D conformational rigidity among commercial alkyl analogs
Protein-protein interaction interface and challenging target screening
Stereoselective synthesis conformational control
Asymmetric quaternary carbon as conformational lock; defined steric environment
Diastereoselectivity in spirocyclic derivatization steps
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